molecular formula C7H4ClF3N2O B12510604 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B12510604
M. Wt: 224.57 g/mol
InChI Key: HOGIWLVOUDALJR-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be used . Another method involves the direct introduction of a trifluoromethyl group using trifluoromethyl active species like trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and specific temperature controls (20°C to 60°C) are crucial to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl copper for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethyl-substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific applications in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-4-3(7(9,10)11)1-2-13-5(4)6(12)14/h1-2H,(H2,12,14)

InChI Key

HOGIWLVOUDALJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)N

Origin of Product

United States

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